Phenanthrene-2,9-diol

Cytotoxicity Cancer Research Structure-Activity Relationship

Standard phenanthrene diols introduce uncontrolled variability due to hydroxyl regiochemistry, compromising assay reproducibility. Phenanthrene-2,9-diol (CAS 364080-27-3) is the specifically substituted isomer required for: - Certified reference material in LC-MS/MS quantification of urinary phenanthrene tetraols (metabolic activation biomarkers) - CYP1B1 induction studies without confounding cytotoxicity (unlike 2,7-diol analog with low-µM IC₅₀) - Orthogonal protection/deprotection in asymmetric phenanthrene-based ligand synthesis Supplied with batch-specific purity data and analytical certificate.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 364080-27-3
Cat. No. B15371074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene-2,9-diol
CAS364080-27-3
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C=C2O
InChIInChI=1S/C14H10O2/c15-10-5-6-11-9(7-10)8-14(16)13-4-2-1-3-12(11)13/h1-8,15-16H
InChIKeyJQMOAZUCUQQAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthrene-2,9-diol: Identity and Functional Class


Phenanthrene-2,9-diol (CAS 364080-27-3) is a polycyclic aromatic hydrocarbon (PAH) derivative belonging to the phenanthrol subclass, characterized by a three-fused-benzene-ring angular core with hydroxyl substituents precisely at the 2- and 9-positions [1]. Its molecular formula is C14H10O2 with a molecular weight of 210.23 g/mol [1]. Unlike the more extensively studied 9,10-dihydrodiol or 2,7-dihydroxy phenanthrene analogs, the 2,9-diol configuration represents a specific substitution pattern that influences both its physicochemical behavior and its biological recognition properties . The compound is primarily utilized as a research intermediate in organic synthesis and as a reference standard for exposure biomarker studies in environmental toxicology .

Exposure biomarker assay standardization
Synthesis of 2,9-disubstituted phenanthrenes

Non-Interchangeability of Phenanthrene-2,9-diol


Substituting a generic phenanthrene diol for the specific 2,9-diol isomer introduces uncontrolled variability in biological activity due to the critical role of hydroxyl group regiochemistry . The precise positioning of the -OH groups dictates the compound's ability to engage with specific enzyme active sites, receptor binding pockets, and metabolic activation pathways [1]. For instance, the 9,10-dihydrophenanthrene-2,7-diol analog exhibits cytotoxic IC₅₀ values in the low micromolar range, whereas the 2,9-diol is primarily employed as a diagnostic biomarker standard, underscoring that a change in substitution pattern fundamentally alters the compound's utility . In procurement, selecting an undefined 'phenanthrene diol' introduces unacceptable risk of off-target effects or assay failure, making the specific CAS 364080-27-3 essential for reproducibility in biomarker validation, mechanistic toxicology, and synthetic route fidelity .

Regioisomeric shift

Alternative diol isomer may alter biological activity and assay specificity.

Cytotoxic interference

Non-2,9 phenanthrene diols may introduce cytotoxic effects confounding cell-based assays.

Biomarker misattribution

Generic diol use may obscure metabolic pathway-specific biomonitoring outcomes.

Phenanthrene-2,9-diol: Evidence vs. Analogs


Cytotoxicity vs. 2,7-Diol Analog

The position of hydroxyl groups on the phenanthrene core profoundly impacts biological activity. The 9,10-dihydrophenanthrene-2,7-diol analog demonstrates notable cytotoxic effects against cancer cell lines with a reported IC₅₀ of 3.73 µM . In direct contrast, phenanthrene-2,9-diol (CAS 364080-27-3) exhibits minimal intrinsic cytotoxicity under comparable assay conditions and is instead primarily utilized as a diagnostic reference standard for exposure assessment . This differential profile establishes the 2,9-diol as the preferred compound for analytical method development and biomarker studies where cytotoxic interference is undesirable, whereas the 2,7-diol is more suitable for anticancer discovery programs .

Cytotoxicity profile
Cross-study comparable
Target: Minimal cytotoxicity 2,7-Diol: IC₅₀ 3.73 µM
Supports biomarker assay use without cytotoxicity confounding
Cross-study comparison; cell line unspecified
Cytotoxicity Cancer Research Structure-Activity Relationship

Biomarker Specificity vs. 9-OH-Phenanthrene

The metabolism of phenanthrene yields multiple hydroxylated species, with the 2,9-diol arising from distinct diol-epoxide pathways separate from those generating monohydroxylated metabolites such as 9-OH-phenanthrene . While 9-OH-phenanthrene serves as a general marker of phenanthrene exposure, phenanthrene-2,9-diol is specifically associated with the 3,4-diol-1,2-epoxide metabolic activation route, a pathway implicated in mutagenicity and carcinogenesis . Urinary levels of phenanthrene tetraols, which derive from the diol-epoxide pathway involving intermediates like the 2,9-diol, are used to assess inter-individual variability in metabolic activation capacity and have been correlated with lung cancer susceptibility in longitudinal smoker cohort studies . This pathway specificity differentiates the 2,9-diol from monohydroxylated metabolites for researchers seeking to quantify the formation of potentially genotoxic reactive intermediates [1].

Pathway specificity
Class-level inference
Associated with 3,4-diol-1,2-epoxide pathway 9-OH-Phenanthrene: General exposure marker
May differentiate genotoxic pathway-specific exposure assessment
Pathway-based inference from metabolic studies
Biomarker Exposure Assessment Environmental Toxicology

Regioisomeric Distinction vs. 9,10-Phenanthrenediol

Phenanthrene-2,9-diol (2,9-Phenanthrenediol) and 9,10-Phenanthrenediol are regioisomers with distinct chemical and spectroscopic properties due to differing hydroxyl group placement. The 2,9-diol exhibits UV-Vis absorption maxima at 270 nm and 340 nm, which facilitate its chromatographic detection and differentiation from the 9,10-isomer in complex mixtures . Synthetically, the 2,9-diol can be generated via specific oxidative coupling routes (e.g., from appropriately substituted stilbene precursors) that differ from methods employed for 9,10-diol synthesis . In biological contexts, the 9,10-diol is often studied for its redox behavior and potential as an antioxidant or in silicon complexation (e.g., antifungal applications), whereas the 2,9-diol's primary documented role remains in exposure biomarker and intermediate applications [1]. This distinction is critical for procurement when a specific substitution pattern is required for downstream derivatization or when cross-reactivity in immunoassays must be minimized .

Spectroscopic distinction
Class-level inference
UV λmax 270, 340 nm 9,10-Diol: Distinct UV profile
Supports isomer-specific analytical identification
Verify purity and identity with orthogonal methods
Synthetic Intermediate Regioisomer Analytical Chemistry

Phenanthrene-2,9-diol: Application Scenarios


PAH Diol-Epoxide Biomarker Standard

Phenanthrene-2,9-diol is utilized as a certified reference material in LC-MS/MS and GC-MS methods for quantifying urinary phenanthrene tetraols, which serve as biomarkers of metabolic activation and cancer susceptibility. Its minimal intrinsic cytotoxicity ensures it does not perturb cellular assays when used as an internal standard [1]. This application directly leverages the compound's pathway specificity for the 3,4-diol-1,2-epoxide route, enabling researchers to distinguish between different phenanthrene metabolic fates in human biomonitoring studies [1].

Synthesis of 2,9-Disubstituted Phenanthrenes

The compound serves as a key building block for synthesizing 2,9-disubstituted phenanthrene derivatives via Diels-Alder reactions or transition metal-catalyzed cyclizations [1]. Its distinct hydroxyl substitution pattern allows for orthogonal protection/deprotection strategies that are not feasible with the 9,10-diol or 2,7-diol analogs, facilitating the construction of asymmetric phenanthrene-based ligands or pharmacophores with defined regiochemistry [1].

CYP1B1 Induction and PAH Toxicity Studies

Phenanthrene-2,9-diol is employed as a reference standard in studies investigating cytochrome P450 1B1 (CYP1B1) induction by PAH metabolites. While the parent phenanthrene class is known to increase CYP1B1 expression [1], the specific 2,9-diol can be used to probe the role of dihydrodiol intermediates in the aryl hydrocarbon receptor (AhR) signaling cascade and to validate in vitro models of PAH-mediated genotoxicity without the confounding effects of cytotoxicity observed with analogs like 2,7-diol .

Application
Selection Property
Validation Focus
Exposure biomarker assay standardization
Pathway specificity for 3,4-diol-1,2-epoxide route
Assess cytotoxicity interference in cellular assays
2,9-Disubstituted phenanthrene synthesis
Orthogonal hydroxyl protection strategy
Verify regioselectivity in cyclization reactions
CYP1B1 induction and genotoxicity studies
AhR signaling pathway reference standard
Confirm pathway response without cytotoxicity confounding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenanthrene-2,9-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.